molecular formula C14H20ClNO3 B1397683 Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride CAS No. 1220020-88-1

Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride

Cat. No.: B1397683
CAS No.: 1220020-88-1
M. Wt: 285.76 g/mol
InChI Key: DNWRXNXLTAIICV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride is a chemical compound with the molecular formula C₁₄H₂₀ClNO₃. This compound is characterized by its piperidine ring attached to the benzene ring through an ether linkage, and it is often used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 3-piperidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in biological studies to investigate the effects of piperidine derivatives on biological systems.

  • Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride can be compared with other similar compounds, such as:

  • Ethyl 4-(4-piperidinyloxy)benzoate hydrochloride: This compound has a similar structure but with a different position of the piperidine ring.

  • Ethyl 4-(2-piperidinyloxy)benzoate hydrochloride: Another structural analog with the piperidine ring attached at a different position on the benzene ring.

  • Ethyl 4-(3-piperidinylamino)benzoate hydrochloride: A related compound with an amino group instead of an ether linkage.

These compounds share similarities in their chemical structure but differ in their functional groups and potential applications. This compound is unique in its specific arrangement of atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-piperidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-5-7-12(8-6-11)18-13-4-3-9-15-10-13;/h5-8,13,15H,2-4,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWRXNXLTAIICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-88-1
Record name Benzoic acid, 4-(3-piperidinyloxy)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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